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molecular formula C10H9N3O B8511163 5-(pyridin-3-yloxy)pyridin-2-amine

5-(pyridin-3-yloxy)pyridin-2-amine

Cat. No. B8511163
M. Wt: 187.20 g/mol
InChI Key: XLSZKJMSRGYEJC-UHFFFAOYSA-N
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Patent
US04146642

Procedure details

3.3 G. of potassium 3-pyridinolate, 5.47 g. of 2-amino 5-iodopyridine and 1.78 g. of cuprous oxide in 150 ml. of dimethylacetamide are heated at reflux under a nitrogen atmosphere for 24 hours. The solvent is removed in vacuo and the residue is extracted with chloroform. Chromatography of the methylene chloride soluble portion with silica gel and elution with ethyl acetate yields 2-amino-5-(3-pyridyloxy) pyridine.
Name
potassium 3-pyridinolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([O-:7])[CH:2]=1.[K+].[NH2:9][C:10]1[CH:15]=[CH:14][C:13](I)=[CH:12][N:11]=1>CC(N(C)C)=O>[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
potassium 3-pyridinolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Step Three
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with chloroform
WASH
Type
WASH
Details
Chromatography of the methylene chloride soluble portion with silica gel and elution with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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